molecular formula C11H10ClN3O2 B5759525 1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B5759525
M. Wt: 251.67 g/mol
InChI Key: ZMTIUWUJDORATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells, leading to their death. It has also been shown to induce oxidative stress in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its high potency against various bacterial, fungal, and cancer cells. However, one of the limitations of using this compound is its potential toxicity to human cells, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects on human cells.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole involves the reaction of 2-chlorobenzyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound with a high yield.

Scientific Research Applications

1-(2-chlorobenzyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antiprotozoal properties. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIUWUJDORATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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